molecular formula C11H15BrN2 B12049928 2-Bromo-6-(2-methylpiperidin-1-YL)pyridine CAS No. 959237-14-0

2-Bromo-6-(2-methylpiperidin-1-YL)pyridine

Cat. No.: B12049928
CAS No.: 959237-14-0
M. Wt: 255.15 g/mol
InChI Key: SBBGTNZNCKWKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(2-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-methylpiperidin-1-yl)pyridine typically involves the bromination of 6-(2-methylpiperidin-1-yl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as chloroform or ethyl acetate . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-(2-methylpiperidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2-methylpiperidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the 2-methylpiperidin-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

959237-14-0

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-6-(2-methylpiperidin-1-yl)pyridine

InChI

InChI=1S/C11H15BrN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3

InChI Key

SBBGTNZNCKWKLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.